2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride
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Overview
Description
“2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride” is a compound that contains a tetrazole moiety . Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They are known for their diverse biological applications, predominantly in the area of material and medicinal chemistry .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A series of C–N linked bistetrazolate nitramino compounds were successfully prepared from readily available 5-aminotetrazole .Molecular Structure Analysis
Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical and Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Scientific Research Applications
Synthetic Chemistry Applications
- Synthesis of β-Substituted-α,β-Unsaturated Amides: A study demonstrated the β-lithiation of N-methyl-2-methyl-3-(benzotriazol-l-yl)propanamide leading to trisubstituted α,β-unsaturated amides, suggesting applications in the synthesis of complex organic structures (Katritzky, Szajda, & Lam, 1993).
- Formation of Bi-heterocyclic Compounds: Research on synthesizing novel bi-heterocyclic propanamides indicates potential for creating compounds with significant urease inhibitory activity, showcasing its utility in developing biologically active molecules (Abbasi et al., 2020).
Pharmacological Potential
- Development of Antitumor Agents: Certain derivatives of structurally related compounds have been explored for their antimitotic and anticancer properties, suggesting potential research applications of 2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride in oncology (Temple & Rener, 1992).
- Antihypertensive Agents: Synthesis and reactions of compounds with similar structural features have been investigated for their potential as antihypertensive α-blocking agents, hinting at cardiovascular research applications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Biological Activity
- Molluscicidal Properties: Thiazolo[5,4-d]pyrimidines, which could be structurally related, have been investigated for their molluscicidal properties against vectors of schistosomiasis, suggesting environmental applications in controlling snail populations (El-bayouki & Basyouni, 1988).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6O.ClH/c1-4(5-10-12-13-11-5)9-6(14)7(2,3)8;/h4H,8H2,1-3H3,(H,9,14)(H,10,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGQFOCXPGOGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)NC(=O)C(C)(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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